Product packaging for 8-Fluoro-2-phenylimidazo[1,2-a]pyridine(Cat. No.:)

8-Fluoro-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B13664126
M. Wt: 212.22 g/mol
InChI Key: QSYQADKFXIMZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-2-phenylimidazo[1,2-a]pyridine is a fluorinated heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine core is a key structural component in several marketed drugs and bioactive molecules, known for its wide range of pharmacological properties, including anxiolytic, antiviral, and anti-inflammatory activities . The introduction of a fluorine atom at the 8-position is a strategic modification, as fluorinated analogs are established bioisosteres that can mimic other heterocyclic systems, such as imidazopyrimidines, and are used to fine-tune critical physicochemical properties like metabolic stability, lipophilicity, and membrane permeability . This specific substitution pattern makes it a versatile intermediate for the synthesis of more complex molecules. Researchers utilize this compound as a precursor for further functionalization, particularly through modern C-H functionalization techniques, including visible-light-induced photoredox catalysis, to efficiently create diverse chemical libraries for biological screening . It is also a valuable scaffold for investigating photophysical properties in the development of new fluorescent materials and sensors . This product is intended for research applications in chemical synthesis and drug discovery laboratories. It is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9FN2 B13664126 8-Fluoro-2-phenylimidazo[1,2-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9FN2

Molecular Weight

212.22 g/mol

IUPAC Name

8-fluoro-2-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H9FN2/c14-11-7-4-8-16-9-12(15-13(11)16)10-5-2-1-3-6-10/h1-9H

InChI Key

QSYQADKFXIMZJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 8 Fluoro 2 Phenylimidazo 1,2 a Pyridine

Established Synthetic Routes to the Imidazo[1,2-a]pyridine (B132010) Core

The construction of the imidazo[1,2-a]pyridine nucleus can be achieved through several synthetic strategies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. These methodologies provide a versatile toolkit for medicinal chemists to access a wide array of derivatives.

Condensation Reactions of 2-Aminopyridines with α-Halocarbonyl Compounds

One of the most classical and widely employed methods for the synthesis of imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine (B139424) derivative and an α-halocarbonyl compound, often referred to as the Tschitschibabin reaction. amazonaws.com This reaction typically proceeds via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl compound, forming a pyridinium (B92312) salt intermediate. Subsequent intramolecular cyclization through condensation between the exocyclic amino group and the carbonyl group, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system. researchgate.net

This method is highly versatile and has been successfully applied to a broad range of substrates. nih.gov The reaction can be performed under various conditions, including catalyst- and solvent-free environments, often with good to excellent yields. amazonaws.com For instance, the neat reaction of 2-aminopyridine with α-bromoacetophenone at 60°C can afford 2-phenylimidazo[1,2-a]pyridine (B181562) in high yield. amazonaws.com

Table 1: Examples of Condensation Reactions for Imidazo[1,2-a]pyridine Synthesis

2-Aminopyridine Derivative α-Halocarbonyl Compound Product Yield Reference
2-Aminopyridine α-Bromoacetophenone 2-Phenylimidazo[1,2-a]pyridine 91% amazonaws.com
2-Amino-5-chloropyridine 2-Bromo-1-(4-fluorophenyl)ethanone 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine High researchgate.net

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of imidazo[1,2-a]pyridines. A prominent example is the Groebke-Blackburn-Bienaymé (GBB) reaction, which involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. mdpi.com This three-component reaction is typically catalyzed by a Lewis or Brønsted acid and provides a direct route to 3-aminoimidazo[1,2-a]pyridine derivatives.

Another notable MCR involves the reaction of 2-aminopyridines, aldehydes, and alkynes, often catalyzed by copper salts, to afford a variety of substituted imidazo[1,2-a]pyridines. nih.gov These one-pot syntheses are highly atom-economical and allow for the rapid generation of diverse libraries of imidazo[1,2-a]pyridine derivatives. researchgate.net

Oxidative Cyclization Approaches

Oxidative cyclization methods provide an alternative pathway to the imidazo[1,2-a]pyridine core, often starting from readily available precursors. These reactions typically involve the formation of a C-N bond and a C-C bond in a concerted or sequential manner under oxidative conditions. For instance, the reaction of 2-aminopyridines with terminal alkynes can be mediated by silver salts, leading to a highly selective C-H/N-H oxidative cross-coupling/cyclization to form 2-arylimidazo[1,2-a]pyridines. researchgate.net

Another approach involves the iron-catalyzed aerobic oxidative cross-dehydrogenative coupling of imidazo[1,2-a]pyridine derivatives with aryl aldehydes. researchgate.net This method allows for the direct functionalization of the imidazo[1,2-a]pyridine core.

Metal-Catalyzed and Metal-Free Synthetic Protocols

Both metal-catalyzed and metal-free synthetic protocols have been extensively developed for the synthesis of imidazo[1,2-a]pyridines. Transition metals such as copper, palladium, and iron play a crucial role in many synthetic transformations leading to this heterocyclic system. researchgate.net Copper-catalyzed reactions, in particular, are widely used, including the cyclocondensation of 2-aminopyridines with α-bromoketones in ionic liquids. researchgate.net

In recent years, there has been a growing interest in developing metal-free synthetic methods to address environmental and cost concerns. These approaches often utilize iodine, researchgate.net tert-butyl hydroperoxide (TBHP), or operate under catalyst-free conditions to promote the desired cyclization. amazonaws.comresearchgate.net Green chemistry principles are increasingly being applied, with reactions performed in aqueous media or under solvent-free conditions. amazonaws.commdpi.com

Targeted Synthesis of 8-Fluoro-2-phenylimidazo[1,2-a]pyridine

The synthesis of this compound is strategically important for its potential applications in medicinal chemistry, where the 8-fluoro substituent can serve as a bioisosteric replacement for other functional groups. nih.govresearchgate.net The targeted synthesis of this compound relies on the careful selection and preparation of appropriately functionalized precursors.

Precursor Synthesis and Regioselective Functionalization

The most direct synthetic route to this compound involves the condensation of 3-fluoro-2-aminopyridine with an appropriate α-halocarbonyl compound, namely 2-bromo-1-phenylethanone.

Synthesis of 2-Bromo-1-phenylethanone: This key precursor, also known as phenacyl bromide, is typically synthesized via the bromination of acetophenone (B1666503). nih.gov The reaction can be carried out using bromine in a suitable solvent. nih.gov A one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines from acetophenone has also been reported, where the bromination and subsequent condensation occur in a single step using reagents like 1-butyl-3-methylimidazolium tribromide ([Bmim]Br3). nih.govresearchgate.net

The regioselective cyclocondensation of 3-fluoro-2-aminopyridine with 2-bromo-1-phenylethanone is expected to proceed via the established mechanism for imidazo[1,2-a]pyridine synthesis. The initial nucleophilic attack will occur from the endocyclic nitrogen of the 3-fluoro-2-aminopyridine onto the electrophilic carbon of the 2-bromo-1-phenylethanone. The subsequent intramolecular cyclization between the exocyclic amino group and the ketone, followed by dehydration, will lead to the formation of the desired this compound. The fluorine atom at the 3-position of the pyridine (B92270) ring directs the cyclization to exclusively form the 8-fluoro isomer. A novel synthesis of a 3,7-disubstituted-8-fluoroimidazopyridine has been developed, highlighting the feasibility of constructing this specific scaffold. nih.govresearchgate.net

Table 2: Precursors for the Synthesis of this compound

Precursor Structure Synthetic Method
3-Fluoro-2-aminopyridine Ammonification and reduction of 2,3-difluoro-5-chloropyridine

Introduction of Fluorine at the C8 Position

The incorporation of a fluorine atom at the C8 position of the imidazo[1,2-a]pyridine nucleus is a key structural feature. This is generally accomplished by employing a fluorinated 2-aminopyridine as the starting material. A common strategy involves the reaction of 2-amino-3-fluoropyridine (B1272040) with an appropriate α-haloketone.

An expedient method for synthesizing ring-fluorinated imidazo[1,2-a]pyridines involves a [3 + 3] annulation approach using 1C,3N-dinucleophiles and β-CF3-1,3-enynes. rsc.org This process proceeds through two consecutive C–F substitutions under mild, transition-metal-free conditions. rsc.org Another established route is the cyclocondensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound. For the C8-fluoro substitution, 2-amino-3-fluoropyridine serves as the key precursor, which upon reaction with an α-haloketone, yields the desired 8-fluoroimidazo[1,2-a]pyridine (B164112) scaffold. nih.govresearchgate.net

Phenyl Moiety Incorporation at the C2 Position

The introduction of the phenyl group at the C2 position is a fundamental step in the synthesis of the target compound. The most prevalent and straightforward method is the condensation reaction of a 2-aminopyridine derivative with an α-haloacetophenone, typically 2-bromoacetophenone (B140003) or 2-chloroacetophenone. researchgate.neted.gov

This reaction, often referred to as the Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis, involves the initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine by the α-haloacetophenone, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring. This approach is highly efficient for producing 2-arylimidazo[1,2-a]pyridines. mdpi.com Visible-light-induced methods have also been developed for the C-H functionalization of imidazo[1,2-a]pyridines, which can be used to introduce aryl groups, although the direct synthesis from aminopyridines and ketones remains a primary route. nih.gov

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, the presence and type of catalyst or base, reaction temperature, and reaction time.

For the synthesis of related 7-Fluoro-imidazo[1,2-a]pyridine, a multi-step synthesis was optimized where a key fluorination step involved heating cesium fluoride (B91410) with the chloro-precursor in N,N-dimethylformamide (DMF) at 100 °C for one hour. chemicalbook.com In a straightforward synthesis of the parent 2-phenylimidazo[1,2-a]pyridine, the reaction between 2-aminopyridine and 2-bromoacetophenone can be performed under various conditions, including solvent-free mechanochemical grinding, which presents a green chemistry approach. ed.gov For C3-alkylation reactions on the 2-phenylimidazo[1,2-a]pyridine core, optimization studies identified Y(OTf)₃ as an effective Lewis acid catalyst in toluene (B28343) at 110 °C for 12 hours. nih.gov

Below is a table summarizing optimization parameters for reactions involving the imidazo[1,2-a]pyridine scaffold.

Reaction TypeCatalyst/ReagentSolventTemperatureTimeYield
FluorinationCesium FluorideDMF100 °C1 h91% (two steps)
C3-AlkylationY(OTf)₃ (20 mol%)Toluene110 °C12 h92%
Core SynthesisNone (Mechanochemical)Solvent-freeRoom Temp.N/AModerate to High

Advanced Chemical Transformations and Derivatization of this compound

Once the core structure of this compound is synthesized, it can undergo various chemical transformations to generate a library of analogs for further study.

Synthesis of Analogs for Structure-Activity Relationship Studies

The synthesis of analogs is essential for conducting structure-activity relationship (SAR) studies, which help in identifying the structural requirements for a desired biological activity. For the imidazo[1,2-a]pyridine scaffold, modifications are commonly made at the C3, C6, and C8 positions, as well as on the C2-phenyl ring.

A study on imidazo[1,2-a]pyridine-8-carboxamides as antimycobacterial agents involved synthesizing a series of analogs to evaluate their activity against Mycobacterium tuberculosis. nih.gov Another series of 2-phenylimidazo[1,2-a]pyridine derivatives with various substituents at the C6 and C8 positions were synthesized and evaluated for their binding affinity to benzodiazepine (B76468) receptors. nih.gov These studies showed that N,N-dialkylacetamides at the C3 position, combined with different substituents at C6 and C8, led to high affinity and selectivity. nih.gov The introduction of halogens and cyano groups has been noted to affect the antiproliferative activity of pyridine derivatives. mdpi.com The synthesis of bis-heterocyclic compounds containing both imidazo[1,2-a]pyridines and 1,2,3-triazoles has also been explored to create molecules with enhanced biological stability and activity. mdpi.com

The table below presents examples of analog series developed from the imidazo[1,2-a]pyridine scaffold for SAR studies.

Scaffold ModificationTarget ApplicationKey Findings
Imidazo[1,2-a]pyridine-8-carboxamidesAntimycobacterialIdentified a novel lead series with selective activity against M. tuberculosis. nih.gov
6- and 8-substituted 2-phenylimidazo[1,2-a]pyridinesBenzodiazepine Receptor Ligands6,8-disubstituted derivatives showed over 1000-fold selectivity for peripheral vs. central receptors. nih.gov
C3-acetamide substituted analogsMelatonin Receptor LigandsAn ethanamide side chain at the C3 position was found to be important for receptor binding. researchgate.net

Stereoselective Synthesis of Chiral Derivatives (if applicable)

The stereoselective synthesis of chiral derivatives of this compound would be applicable if a chiral center is introduced, for instance, through substitution at the C3 position with a group bearing a stereocenter. While the core imidazo[1,2-a]pyridine ring is planar and achiral, derivatization can lead to chiral molecules. At present, specific studies focusing on the stereoselective synthesis of chiral derivatives starting directly from this compound are not extensively reported in the searched literature. However, the principles of asymmetric synthesis could be applied to C3-functionalization reactions to produce enantiomerically enriched products if required for specific biological targets.

Functionalization at C3 (e.g., C-H alkylation, hydrazination)

The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and represents a prime site for electrophilic substitution and other C-H functionalization reactions. This allows for the introduction of a wide variety of functional groups.

C-H Alkylation: C3-alkylation can be achieved through various methods. A three-component aza-Friedel–Crafts reaction using imidazo[1,2-a]pyridines, aldehydes, and amines, catalyzed by Yttrium triflate (Y(OTf)₃), provides C3-alkylated products in moderate to good yields. mdpi.comnih.gov This reaction demonstrates good functional group tolerance, accommodating various substituents on the aldehyde and the imidazo[1,2-a]pyridine core. mdpi.com Metal- and additive-free C3-alkylation has also been realized through the 1,6-nucleophilic addition of imidazopyridines to para-quinone methides under mild conditions. researchgate.net

Hydrazination: The direct C-H hydrazination of the imidazo[1,2-a]pyridine core at the C3 position can be performed under mild and green conditions. An efficient method involves the reaction of imidazo[1,2-a]pyridine substrates with azodiformates in water at room temperature, without the need for a transition-metal catalyst. clockss.org This reaction proceeds well, particularly with electron-donating groups on the imidazo[1,2-a]pyridine ring, affording the target hydrazine (B178648) derivatives in excellent yields. clockss.org

The following table summarizes conditions for C3 functionalization.

FunctionalizationReagentsCatalyst/ConditionsProduct Yield
C-H AlkylationAldehydes, AminesY(OTf)₃, Toluene, 110 °C75-92%
C-H Alkylationpara-Quinone MethidesHFIP, Room Temp.Excellent
C-H HydrazinationAzodiformatesWater, Room Temp., Metal-freeExcellent

Structural Elucidation and Advanced Spectroscopic Analysis of 8 Fluoro 2 Phenylimidazo 1,2 a Pyridine and Its Analogs

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial confirmation of synthesized compounds. It provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition and molecular formula of a compound with high confidence.

For 8-Fluoro-2-phenylimidazo[1,2-a]pyridine, HRMS analysis, typically using electrospray ionization (ESI), would be employed to verify its molecular formula, C₁₃H₉FN₂. The technique distinguishes the target compound from other potential products or impurities by comparing the experimentally measured exact mass of the protonated molecule [M+H]⁺ with the theoretically calculated mass. The difference between these values, usually in the range of parts per million (ppm), confirms the identity of the compound. mdpi.com Studies on various imidazo[1,2-a]pyridine (B132010) derivatives consistently utilize HRMS to validate their structures. mdpi.com For instance, the analysis of a dichlorinated analog yielded a measured m/z of 438.1120 for the [M+H]⁺ ion, closely matching the calculated value of 438.1134. mdpi.com Furthermore, tandem mass spectrometry (MS/MS) can be used to study the gas-phase fragmentation patterns, providing additional structural information. nih.gov For related 3-phenoxy imidazo[1,2-a]pyridines, a characteristic fragmentation involves the homolytic cleavage of the C-O bond, which helps to identify the core scaffold. nih.gov

ParameterTheoretical Value for C₁₃H₁₀FN₂⁺ [M+H]⁺
Chemical Formula C₁₃H₁₀FN₂
Calculated m/z 213.08225
Expected Measurement 213.0822 ± 0.0005

Table 1: Theoretical HRMS data for the protonated molecular ion of this compound.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional (e.g., COSY, HSQC, HMBC) experiments allows for the complete and unambiguous assignment of all proton and carbon signals.

For this compound, ¹H NMR would reveal the chemical shifts and coupling patterns of the protons on the fused ring system and the phenyl substituent. The fluorine atom at the C8 position would induce characteristic splitting patterns for the adjacent proton at C7. ¹³C NMR provides information about the carbon framework, with the carbon atoms bonded to or near the electronegative fluorine and nitrogen atoms showing distinct chemical shifts. Given the fluorine substituent, ¹⁹F NMR is also crucial, showing a single resonance that confirms the presence and electronic environment of the fluorine atom. rsc.org

Multi-dimensional techniques are used to establish connectivity. Correlation Spectroscopy (COSY) identifies proton-proton couplings (e.g., between H5, H6, and H7), while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is key for establishing long-range (2-3 bond) correlations, which helps to piece together the entire molecular structure, for instance, by correlating the protons of the phenyl ring to the C2 carbon of the imidazopyridine core.

NucleusPredicted Chemical Shift (δ, ppm)Key Correlations (HMBC)
¹H NMR 7.0 - 8.5Protons on phenyl ring to C2; H7 to C8, C5a
¹³C NMR 110 - 150C8 shows C-F coupling; C2, C3, C5, C6, C7, C8a identified
¹⁹F NMR ~ -135A single resonance confirming the C8-F bond

Table 2: Predicted NMR spectroscopic data for this compound in a typical solvent like CDCl₃. Specific shifts are influenced by substitution patterns seen in analogs. rsc.org

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single-Crystal X-ray Diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique yields accurate data on bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.

For imidazo[1,2-a]pyridine analogs, X-ray diffraction studies have shown that the fused heterocyclic system is largely planar. nih.gov A key conformational feature for 2-phenyl substituted derivatives is the torsion angle between the imidazopyridine ring and the phenyl ring at the C2 position. Studies on similar structures show that the phenyl ring is often twisted out of the plane of the imidazopyridine core. nih.gov Analysis of the crystal packing can also reveal important non-covalent intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules or potential C-H···F hydrogen bonds, which govern the solid-state architecture.

ParameterExample Data for a Heterocyclic Analog
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.6 Å, b = 11.5 Å, c = 14.0 Å, β = 106°
Key Torsion Angle C3-C2-C(phenyl)-C(phenyl) typically non-zero
Intermolecular Forces π-π stacking, van der Waals interactions

Table 3: Hypothetical crystallographic parameters for this compound, based on data from related heterocyclic structures. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). thermofisher.com These two techniques are often complementary.

In the analysis of this compound, FTIR and Raman spectra would display a series of characteristic bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. nih.gov The C=C and C=N stretching vibrations of the fused aromatic rings typically appear in the 1450-1650 cm⁻¹ region. nih.gov A key feature would be the C-F stretching vibration, which is expected to produce a strong band, typically in the 1000-1300 cm⁻¹ range. The spectra also contain a "fingerprint region" below 1500 cm⁻¹, which is unique to the molecule and useful for comparison and identification. Detailed assignments can be supported by Density Functional Theory (DFT) calculations, which have been used to accurately predict the vibrational wavenumbers for the parent imidazo[1,2-a]pyridine molecule. researchgate.net

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch 3050 - 3150FTIR/Raman
Aromatic C=C/C=N Stretch 1450 - 1650FTIR/Raman
C-F Stretch 1000 - 1300FTIR (strong)
C-H Bending (out-of-plane) 750 - 900FTIR

Table 4: Characteristic vibrational frequencies for this compound. nih.govresearchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are specifically used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light.

The parent compound, this compound, is achiral as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it will not exhibit a CD spectrum, and this technique is not applicable for its direct analysis.

However, if an analog of this compound were synthesized to include a chiral center—for example, by introducing a chiral substituent on the phenyl ring or on the imidazopyridine core—then CD spectroscopy would become a critical tool. In such a case, the technique would be used to:

Confirm Chirality: The presence of a CD signal would confirm that the molecule is indeed chiral.

Determine Enantiomeric Excess (ee): The intensity of the CD signal is proportional to the concentration difference between the two enantiomers, allowing for the quantitative determination of ee in a scalemic mixture.

Assign Absolute Configuration: By comparing the experimental CD spectrum with spectra predicted from quantum chemical calculations, the absolute configuration (R or S) of the predominant enantiomer could be assigned.

Theoretical and Computational Chemistry of 8 Fluoro 2 Phenylimidazo 1,2 a Pyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic distribution and orbital energies, which are key determinants of chemical reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the most likely to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

ParameterTypical Calculated Value (eV)Implication
HOMO Energy-6.0 to -6.5Electron-donating capability
LUMO Energy-1.5 to -2.0Electron-accepting capability
HOMO-LUMO Gap (ΔE)4.0 to 4.5Chemical reactivity and kinetic stability

Note: The values in this table are illustrative and represent typical ranges for similar heterocyclic compounds as determined by quantum chemical calculations. Specific values for 8-Fluoro-2-phenylimidazo[1,2-a]pyridine would require dedicated DFT analysis.

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. It maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich, attractive to electrophiles) and blue regions indicating positive potential (electron-poor, attractive to nucleophiles).

The substitution of a hydrogen atom with fluorine at the C-8 position has a significant electronic impact on the imidazo[1,2-a]pyridine (B132010) scaffold. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect. This effect is critical for modulating the electronic properties of the heterocyclic core.

Research on imidazo[1,2-a]pyridine derivatives as c-Met kinase inhibitors has shown that maintaining an electron-deficient bicyclic ring is crucial for a strong π-π stacking interaction with the Tyr-1230 residue in the enzyme's active site. nih.gov The 8-fluoro substitution serves this purpose effectively, mimicking the electron-withdrawing nature of a nitrogen atom in the analogous imidazo[1,2-a]pyrimidine (B1208166) scaffold. nih.gov This bioisosteric replacement helps preserve the electron-deficient character of the ring system, which is positively correlated with the strength of the key π-π interaction and, consequently, the inhibitory activity of the compound. nih.gov Compared to an 8-chloro substitution, the 8-fluoro group makes the imidazo[1,2-a]pyridine core less electron-rich, which can enhance this critical interaction with Tyr-1230. nih.gov

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. It is instrumental in drug discovery for screening virtual libraries and understanding the structural basis of ligand-protein interactions.

Docking simulations of imidazo[1,2-a]pyridine derivatives into various protein active sites, such as kinases and receptors, have revealed common interaction patterns. nih.govnih.gov For this compound, a typical interaction profile would involve:

Hydrogen Bonding: The N-1 nitrogen of the imidazole (B134444) ring is a primary hydrogen bond acceptor, often interacting with donor residues like methionine or aspartic acid in kinase hinge regions. nih.gov

π-π Stacking: The electron-deficient imidazo[1,2-a]pyridine core can engage in favorable π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the binding pocket. nih.gov

Hydrophobic Interactions: The phenyl group at the C-2 position typically extends into a hydrophobic pocket, forming van der Waals interactions with nonpolar residues.

The table below summarizes the types of interactions that would be predicted for this compound based on studies of similar molecules.

Interaction TypeMolecular FeaturePotential Interacting Amino Acid Residues
Hydrogen Bond AcceptorImidazole Ring (N-1)Met, Cys, Asp, Ser
π-π StackingImidazo[1,2-a]pyridine CoreTyr, Phe, Trp
Hydrophobic Interactions2-Phenyl GroupLeu, Val, Ile, Ala

Following docking, scoring functions are used to estimate the binding affinity (e.g., in kcal/mol) or to rank different poses and ligands. These functions approximate the free energy of binding by considering terms for hydrogen bonds, electrostatic interactions, hydrophobic effects, and conformational entropy. More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP), can be applied to docked poses from molecular dynamics simulations to achieve more accurate predictions of binding affinity.

The predicted binding affinity is a crucial metric for prioritizing compounds for synthesis and biological evaluation. While specific affinity scores for this compound against a particular target are dependent on the specific protein and methodology used, in silico predictions are a cornerstone of modern drug design, enabling the efficient identification of potent ligands. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For the imidazo[1,2-a]pyridine scaffold, these models are instrumental in predicting the efficacy of new derivatives and understanding the structural features essential for their function.

Predictive QSAR models for imidazo[1,2-a]pyridine derivatives are developed by first compiling a dataset of compounds with known biological activities (e.g., anticancer, antipsychotic). nih.gov A variety of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are then calculated. These descriptors fall into several categories:

Topological descriptors: Describe the atomic connectivity and shape of the molecule.

Geometrical descriptors: Relate to the 3D arrangement of the atoms.

Quantum-chemical descriptors: Include properties like HOMO-LUMO energies, dipole moment, and atomic charges, often calculated using methods like Density Functional Theory (DFT).

Physicochemical descriptors: Such as lipophilicity (LogP) and molar refractivity.

Different statistical methods are employed to build the predictive models. Multiple Linear Regression (MLR) is a common starting point, which creates a linear equation correlating the descriptors with the activity. More advanced, non-linear methods like Artificial Neural Networks (ANN) are also used to capture more complex relationships between structure and activity. For instance, in studies on related imidazo[4,5-b]pyridine derivatives, models combining Genetic Algorithms for descriptor selection with MLR (GA-MLR) and Backpropagation Artificial Neural Networks (BP-ANN) have been developed to predict anticancer potency.

These models can effectively predict the biological interactions of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. For this compound, such models would incorporate descriptors that account for the specific electronic and steric effects of the fluorine atom at the 8-position and the phenyl group at the 2-position.

Table 1: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of Heterocyclic Compounds

Descriptor Type Example Descriptors Information Provided
Quantum Chemical HOMO Energy, LUMO Energy, Dipole Moment Electronic properties, reactivity, polarity
Lipophilic LogP Hydrophobicity, membrane permeability
Topological Molecular Connectivity Indices (e.g., ¹χ) Size, shape, and branching of the molecule
Constitutional Molecular Weight, Number of H-bond donors/acceptors Basic molecular properties, potential for intermolecular interactions

The reliability and predictive power of a QSAR model are paramount. Therefore, rigorous statistical validation is essential. Key statistical parameters used for model validation include:

Coefficient of Determination (R²): Indicates the proportion of variance in the biological activity that is predictable from the descriptors. A value closer to 1.0 suggests a better fit for the training set data.

Leave-One-Out Cross-Validation Coefficient (Q²): This is a measure of the model's internal predictive ability. The model is rebuilt multiple times, leaving out one compound at a time and predicting its activity. A high Q² value (typically > 0.5) indicates a robust and predictive model.

External Validation: The model's ability to predict the activity of an external test set of compounds (not used in model generation) is the ultimate test of its utility. The predictive R² (R²_pred) is calculated for this set.

Interpretation of the selected descriptors in the final QSAR model provides crucial insights into the mechanism of action. For example, a positive coefficient for a descriptor like LogP would suggest that higher lipophilicity is beneficial for the biological activity of the imidazo[1,2-a]pyridine derivatives. Similarly, the importance of specific quantum-chemical descriptors can point to the role of electronic effects, such as charge distribution and orbital energies, in the interaction with a biological target. In the context of this compound, descriptors related to electronegativity and electrostatic potential would be particularly important in understanding the influence of the fluorine atom on biological recognition.

Table 2: Key Statistical Parameters for QSAR Model Validation

Parameter Description Acceptable Value
R² (Coefficient of Determination) Goodness-of-fit of the model to the training data. > 0.6
Q² (Cross-validated R²) Internal predictive ability of the model. > 0.5
R²_pred (External Validation) Predictive ability for an external test set. > 0.6
RMSE (Root Mean Square Error) The standard deviation of the prediction errors. As low as possible

Reaction Mechanism Studies Through Computational Methods

Computational chemistry offers powerful tools to elucidate the detailed mechanisms of chemical reactions, providing information on intermediates, transition states, and reaction kinetics that can be difficult to obtain experimentally.

The synthesis of the imidazo[1,2-a]pyridine core typically involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. acs.org For this compound, this would involve reacting 3-fluoro-2-aminopyridine with a phenacyl halide like 2-bromoacetophenone (B140003). The generally accepted mechanism involves an initial SN2 reaction where the endocyclic nitrogen of the aminopyridine attacks the α-carbon of the ketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic fused-ring system.

Computational methods, particularly Density Functional Theory (DFT), can be used to model this entire reaction pathway. By performing transition state searches, chemists can:

Identify and characterize the structures of all transition states and intermediates along the reaction coordinate.

Calculate the activation energies for each step, allowing for the identification of the rate-determining step.

Investigate the influence of substituents , such as the 8-fluoro group, on the reaction kinetics and regioselectivity. For example, calculations could determine how the electron-withdrawing nature of fluorine affects the nucleophilicity of the aminopyridine nitrogens and the stability of the intermediates.

Other synthetic routes, such as one-pot, multi-component reactions or metal-catalyzed C-H functionalization, can also be studied computationally to understand their mechanisms and optimize reaction conditions. researchgate.net

Understanding how a ligand binds to its biological target is fundamental for rational drug design. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used to gain these insights.

Molecular Docking is a method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies can be performed with various potential targets, such as GABA-A receptors, for which other imidazopyridines are known ligands. nih.govnih.gov These studies can reveal:

The specific binding pocket the ligand occupies.

The key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex.

The crucial role of specific substituents. For instance, the fluorine atom at the C-8 position might engage in specific hydrogen bonding or halogen bonding interactions, or its electron-withdrawing properties could alter the charge distribution of the ring system to enhance binding. nih.govresearchgate.net The 2-phenyl group can participate in hydrophobic or aromatic stacking interactions.

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, typically on the nanosecond to microsecond scale. An MD simulation can assess the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. This provides a more realistic picture of the biological recognition event than static docking alone.

These computational approaches were utilized to establish 8-fluoroimidazo[1,2-a]pyridine (B164112) as a physicochemical mimic and bioisosteric replacement for imidazo[1,2-a]pyrimidine in a GABA-A receptor modulator, demonstrating the power of in silico methods to guide ligand design. nih.govresearchgate.net

Biological and Pharmacological Investigations in Vitro and Target Specific Mechanisms

Target Identification and Biochemical Validation

While broad screening against various enzymes has been conducted for the imidazo[1,2-a]pyridine (B132010) class, specific data for 8-fluoro-2-phenylimidazo[1,2-a]pyridine is concentrated on particular targets. Research has shown that certain 2-phenyl-imidazo[1,2-a]pyridine derivatives can act as potent enzyme modulators. For instance, the derivative X15695 has been identified as a selective estrogen receptor (ER) degrader. elifesciences.orgbiorxiv.orgresearchgate.net This activity is mediated through its function as a ligand for the aryl hydrocarbon receptor (AHR). By binding to and stabilizing the AHR, it facilitates the formation of an AHR-ER complex, which flags the estrogen receptor for proteasomal degradation. elifesciences.orgresearchgate.net

Furthermore, the broader imidazo[1,2-a]pyrimidine (B1208166) scaffold, which is structurally related to imidazo[1,2-a]pyridines, has been investigated for antifungal activity through the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). beilstein-journals.org This enzyme is a key component in the biosynthesis of ergosterol, a vital component of fungal cell membranes. beilstein-journals.orgnih.gov Inhibition occurs via coordination between a nitrogen atom in the heterocyclic structure and the heme iron atom within the enzyme's active site. beilstein-journals.org Although this specific activity is documented for a related but different heterocyclic system, it points to the potential of such scaffolds to interact with cytochrome P450 enzymes.

Receptor Binding Profiling and Affinity Determination

The most extensively studied targets for this class of compounds are the central and peripheral benzodiazepine (B76468) receptors. The peripheral benzodiazepine receptor (PBR) is now more commonly known as the 18 kDa translocator protein (TSPO).

GABA A Receptor: The γ-aminobutyric acid type A (GABA A) receptor, a central benzodiazepine receptor (CBR), is a key target for many imidazo[1,2-a]pyridine derivatives, including the well-known hypnotic agent Zolpidem. nih.govnih.gov Fluorinated derivatives, in particular, have been evaluated as positive allosteric modulators of the GABA A receptor. nih.gov The 8-fluoroimidazo[1,2-a]pyridine (B164112) core has been specifically identified as a valuable bioisosteric replacement for the imidazo[1,2-a]pyrimidine nucleus in developing allosteric modulators for the GABA A receptor. nih.govresearchgate.net Studies on various analogs demonstrate that these compounds can bind with high affinity to the benzodiazepine binding site on the GABA A receptor complex. nih.govnih.gov For example, a fluorinated 3-aminomethyl derivative of 2-phenylimidazo[1,2-a]-pyridine showed a high affinity for the GABA A receptor with a Kᵢ value of 27.2 nM. nih.gov

Peripheral Benzodiazepine Receptors (TSPO): A significant body of research has demonstrated that 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives are potent and selective ligands for PBR/TSPO. nih.govnih.govnih.gov Structure-activity relationship studies have shown that substitution at the 8-position of the imidazopyridine ring with lipophilic groups is a critical factor for achieving high binding affinity and selectivity for PBR over CBR. nih.gov

Table 1: Receptor Binding Affinities of Selected 2-Phenylimidazo[1,2-a]pyridine Analogs
CompoundModificationPBR/TSPO Affinity (Kᵢ, nM)CBR/GABA A Affinity (Kᵢ, nM)Selectivity (CBR/PBR)
Analog 18-H, 2-Ph35.5>10000>281
Analog 28-Cl, 2-Ph(4-Cl)0.9311701258
Analog 38-I, 2-Ph(4-Cl)0.5010502100
Analog 48-CH₃, 2-Ph(4-Cl)1.2615001190
Analog 56-Cl, 8-Cl, 2-Ph2.4>10000>4166

Data in the table is compiled from literature on various analogs to illustrate general SAR trends and may not represent this compound directly. Affinities are presented as Kᵢ (nM), where a lower value indicates higher affinity. nih.govnih.gov

Ion Channel Modulation Studies

The primary ion channel modulation activity of this compound and its analogs is directly linked to their interaction with the GABA A receptor. The GABA A receptor is a ligand-gated ion channel that, upon activation, conducts chloride ions (Cl⁻) across the neuronal membrane, leading to hyperpolarization and inhibition of the neuron.

Studies using Xenopus oocytes expressing cloned human GABA A receptors have demonstrated that 2-phenylimidazo[1,2-a]pyridine derivatives act as positive allosteric modulators. nih.govnih.gov This means they enhance the effect of GABA, the primary agonist, on the receptor. In electrophysiological assays, specific compounds were shown to markedly enhance GABA-evoked chloride currents. nih.govnih.gov The ability of the benzodiazepine antagonist flumazenil (B1672878) to block this enhancement confirms that the modulatory effects occur via the benzodiazepine binding site on the GABA A receptor complex. nih.gov This positive modulation of a chloride ion channel is the fundamental mechanism for the anxiolytic and sedative properties associated with this class of compounds.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Role of Fluorine Substitution on Biological Interactions

The introduction of a fluorine atom at the C-8 position of the 2-phenylimidazo[1,2-a]pyridine scaffold has significant implications for its biological and physicochemical properties. Fluorine is a small, highly electronegative atom that can alter a molecule's lipophilicity, metabolic stability, and binding interactions.

In the context of GABA A receptor modulators, the 8-fluoroimidazo[1,2-a]pyridine core has been successfully used as a bioisostere for the imidazo[1,2-a]pyrimidine ring system. nih.govresearchgate.net This substitution is part of a strategy to fine-tune the compound's affinity and selectivity for different GABA A receptor subtypes. researchgate.net For PBR/TSPO ligands, substitution at the 8-position with lipophilic groups, including halogens like fluorine and chlorine, is a crucial feature for high binding affinity and selectivity. nih.gov The electron-withdrawing nature of fluorine can also influence the pKa of the heterocyclic system, which can be a key determinant for target engagement, as seen in AHR ligands where a lower pKa is associated with potent activity. elifesciences.orgresearchgate.net

Impact of Phenyl Ring Modifications on Target Affinity and Selectivity

Modifications to the 2-phenyl ring of the scaffold play a critical role in determining the compound's binding affinity and selectivity, particularly for PBR/TSPO. Research has consistently shown that the presence of a halogen, specifically a chlorine atom at the para (4-position) of the phenyl ring, is a crucial feature for high binding affinity to PBR/TSPO. nih.gov

Studies introducing various substituents on the phenyl ring have helped to map the binding pocket. For example, the introduction of polar or ionizable groups at the para-position of the phenyl ring can lead to high affinity for PBR. nih.gov This suggests that substituents capable of acting as hydrogen bond acceptors or donors are favorable for interaction with the receptor. nih.gov The combination of modifications on both the imidazopyridine core (e.g., at C-8) and the 2-phenyl ring allows for the fine-tuning of a compound's pharmacological profile, often leading to highly potent and selective ligands. nih.govmdpi.com

Table 2: Impact of Phenyl Ring Substitution on PBR/TSPO Binding Affinity of 8-Substituted Analogs
Compound Series8-Position Substituent2-Phenyl Ring SubstituentPBR/TSPO Affinity (Kᵢ, nM)
A-Cl-H1.90
B-Cl4-Cl0.93
C-Cl4-OCH₃2.22
D-I-H1.10
E-I4-Cl0.50

Data in the table is compiled from literature to illustrate the combined effect of substitutions at the 8-position and the 2-phenyl ring on PBR/TSPO affinity. A lower Kᵢ value indicates higher affinity. nih.gov

Core Scaffold Modifications and Their Mechanistic Implications

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in drug discovery, lending itself to a wide range of therapeutic applications through structural modifications. Research into 2-phenylimidazo[1,2-a]pyridine derivatives has established key structure-activity relationships (SAR) that dictate their binding affinity and selectivity for biological targets, particularly benzodiazepine receptors.

Systematic modifications of the core scaffold have demonstrated that substituents at positions 3, 6, and 8, as well as on the 2-phenyl ring, are critical for determining the pharmacological profile. For instance, studies on a series of 2-phenylimidazo[1,2-a]pyridineacetamides revealed that the nature of substituents at the C(6) and/or C(8) positions dictates the selectivity for central benzodiazepine receptors (CBR) versus peripheral benzodiazepine receptors (PBR).

Specifically, the introduction of lipophilic substituents at the 8-position of the imidazopyridine nucleus, combined with a para-chloro substituent on the 2-phenyl ring, was found to be a crucial feature for achieving high binding affinity and selectivity for PBR. Further investigations into N,N-dialkylacetamides at the 3-position showed that 6,8-disubstituted compounds were more than 1000-fold more selective for PBR over CBR, whereas certain 6-substituted compounds displayed varying ratios of selectivity, some even favoring CBR. These findings underscore the mechanistic implications of scaffold modifications, where specific substitutions can fine-tune the interaction of the molecule with its target, shifting its selectivity between receptor subtypes.

Scaffold PositionModificationMechanistic ImplicationReference
Position 8Introduction of lipophilic substituentsCrucial for high binding affinity and selectivity for Peripheral Benzodiazepine Receptors (PBR).
2-Phenyl RingAddition of a chlorine atom at the para positionWorks in concert with position 8 modifications to enhance PBR affinity and selectivity.
Positions 6 and 8Disubstitution (e.g., with alkyl groups)Leads to over 1000-fold selectivity for PBR over Central Benzodiazepine Receptors (CBR).
Position 6Monosubstitution (e.g., with halogens or alkyl groups)Results in variable selectivity, with some derivatives showing high selectivity for PBR and others for CBR.
Position 3N,N-dialkylacetamide side chainServes as a key pharmacophore whose receptor affinity and selectivity is modulated by substitutions on the core ring system.

Mechanistic Elucidation of Biological Actions (Cellular Level, Non-Clinical)

Cellular Pathway Modulation Studies (e.g., NF-κB signaling)

Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to exert their biological effects by modulating key intracellular signaling pathways. A notable example is the regulation of the nuclear factor-κB (NF-κB) pathway, which is a central coordinator of inflammatory and immune responses.

A novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), was investigated for its anti-inflammatory activity in breast and ovarian cancer cell lines. The study found that MIA's mechanism of action involves the suppression of the STAT3/NF-κB/iNOS/COX-2 signaling pathway. Specifically, MIA diminished the DNA-binding activity of NF-κB, which in turn suppressed the expression of downstream inflammatory genes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This led to a reduction in nitric oxide (NO) production. Western blot analysis further confirmed the mechanism, showing that MIA increased the expression of the inhibitory protein IκBα. The study also demonstrated that curcumin (B1669340) could potentiate the inhibitory effects of MIA on NF-κB activity.

Pathway Component / MarkerEffect of Compound MIADownstream ConsequenceReference
NF-κB DNA Binding ActivitySuppressedReduced transcription of pro-inflammatory genes.
STAT3 PhosphorylationSuppressedInhibition of a key inflammatory signaling pathway.
IκBα ExpressionIncreasedEnhanced sequestration of NF-κB in the cytoplasm, preventing its nuclear translocation and activity.
COX-2 Gene ExpressionReducedDecreased synthesis of prostaglandins (B1171923) involved in inflammation.
iNOS Gene ExpressionReducedDecreased production of nitric oxide (NO), a key inflammatory mediator.
Inflammatory Cytokine LevelsLoweredGeneral reduction in the inflammatory response.

Allosteric Modulation Investigations

The this compound scaffold has been explicitly explored for its potential in allosteric modulation. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering a more subtle way to control receptor activity.

A key study established 8-fluoroimidazo[1,2-a]pyridine as a physicochemical mimic and bioisosteric replacement for imidazo[1,2-a]pyrimidine in a ligand designed as an allosteric modulator of the GABA-A receptor. This demonstrates the utility of the 8-fluoro substitution in creating compounds that can fine-tune the activity of major neurotransmitter receptors.

Furthermore, the broader imidazo[1,2-a]pyridine class has been successfully used to develop potent allosteric inhibitors of other targets. A hybrid strategy combining fragments from known inhibitors led to the discovery of novel imidazo[1,2-a]pyridine derivatives as powerful allosteric inhibitors of autotaxin (ATX), with one compound, 13c, exhibiting an IC₅₀ value of 2.7 nM. In a different context, a scaffold hopping approach from triazolopyridine led to the identification of imidazo[1,2-a]pyrazin-8-one derivatives as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor, highlighting the versatility of the core structure in designing selective modulators for various receptor systems.

Selectivity Profiling against Off-Targets

A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target while avoiding interactions with "off-targets" that can lead to unwanted side effects. Derivatives of 2-phenylimidazo[1,2-a]pyridine have been subjected to selectivity profiling, yielding compounds with high specificity.

As mentioned previously, modifications to the scaffold can dramatically shift selectivity between benzodiazepine receptor subtypes. N,N-dialkylacetamides based on the 2-phenylimidazo[1,2-a]pyridine core demonstrated remarkable selectivity depending on the substitution pattern at positions C(6) and C(8). While some 6-substituted compounds showed moderate to high selectivity for PBR, the 6,8-disubstituted derivatives were exceptionally selective, with affinity for PBR being over 1000 times greater than for CBR.

Further functional evaluation was conducted by expressing specific GABA-A receptor subunit assemblies in Xenopus oocytes. These experiments tested the efficacy and potency of the compounds as positive modulators of GABA-evoked currents. The results showed that the compounds' actions were highly dependent on the subunit composition of the receptor. For instance, the potency of certain derivatives was significantly reduced at α2β2γ2s receptors compared to α1β2γ2s receptors, and they were found to be almost completely inactive at receptors containing the α5 subunit. This type of profiling is essential for understanding the specific mechanistic action and potential therapeutic window of a compound.

Compound TypePrimary TargetOff-TargetSelectivity ProfileReference
6,8-disubstituted 2-phenylimidazo[1,2-a]pyridine-3-acetamidesPeripheral Benzodiazepine Receptor (PBR)Central Benzodiazepine Receptor (CBR)>1000-fold more selective for PBR versus CBR.
6-substituted 2-phenylimidazo[1,2-a]pyridine-3-acetamides (e.g., compound 7k)Peripheral Benzodiazepine Receptor (PBR)Central Benzodiazepine Receptor (CBR)Showed high PBR selectivity with an IC₅₀ ratio (CBR/PBR) of 232.
6-substituted 2-phenylimidazo[1,2-a]pyridine-3-acetamides (e.g., compound 7m)Central Benzodiazepine Receptor (CBR)Peripheral Benzodiazepine Receptor (PBR)Showed preference for CBR with an IC₅₀ ratio (CBR/PBR) of 0.32.
Imidazopyridine GABAA Modulators (compounds 7f, 7m)GABA-A receptors containing α1 subunitGABA-A receptors containing α5 subunitAlmost completely devoid of activity at receptors containing the α5 subunit.
Imidazopyrazinone mGlu2 PAMsmGlu2 ReceptorOther mGlu Receptor SubtypesDid not activate or inactivate other human mGlu receptor subtypes at concentrations up to 10 μM.

Applications in Chemical Biology and Probe Development

Design and Synthesis of Fluorescent Probes for Cellular Imaging and Sensing

The 2-phenylimidazo[1,2-a]pyridine (B181562) core is a key component in the design of fluorescent probes. researchgate.net These probes are instrumental in tracking biomolecules within living cells and are utilized in a range of fields from bioimaging to the development of advanced photonic devices. researchgate.net The introduction of a fluorine atom can further modulate the electronic and photophysical characteristics of the molecule, making it a valuable modification in the design of sensitive and selective probes.

These probes are often designed as donor-π-acceptor (D-π-A) systems, which can exhibit solvatochromic properties, meaning their fluorescence color can change depending on the polarity of their environment. researchgate.net This characteristic is particularly useful for cellular imaging, where different organelles have varying polarities. Researchers have successfully developed imidazo[1,2-a]pyridine-based probes for detecting specific ions like Fe³⁺ and Hg²⁺ in living cells, such as HeLa cells, demonstrating their low cytotoxicity and utility in biological systems. rsc.orgrsc.org

Table 1: Examples of Imidazo[1,2-a]pyridine-Based Fluorescent Probes

Probe Name Target Analyte Application Key Feature
Rh-Ip-Hy Hg²⁺ Naked-eye detection, cell imaging, test strips High selectivity and pH tolerance (5.0-11.0) rsc.org
Sensor 5 Fe³⁺ / Hg²⁺ Detection in aqueous media and HeLa cells 'Turn-on' fluorescence for Fe³⁺, 'turn-off' for Hg²⁺ rsc.org

Note: This table represents probes from the broader imidazo[1,2-a]pyridine (B132010) class to illustrate the scaffold's potential.

While direct studies on 8-Fluoro-2-phenylimidazo[1,2-a]pyridine for membrane dynamics are not extensively documented in the provided search results, the solvatochromic nature of related imidazo[1,2-a]pyridine probes suggests their potential for such applications. researchgate.net Probes that change their fluorescence properties in response to environmental polarity are valuable tools for studying the lipid bilayer of cell membranes. Changes in membrane hydration and fluidity can alter the local environment of the probe, leading to detectable shifts in fluorescence emission. This principle allows for the investigation of membrane structure and dynamics, which are crucial for cellular processes.

The imidazole (B134444) ring, a core component of the imidazo[1,2-a]pyridine structure, is an electron-rich heterocycle capable of interacting with a variety of ions. colab.wsrsc.org This property has been exploited to develop sensors for anions, with a particular focus on the fluoride (B91410) ion. colab.wsrsc.org Fluoride is important in biological, pharmaceutical, and environmental contexts, making its detection a significant area of research. rsc.org

The sensing mechanism often involves hydrogen bonding interactions between the N-H proton of the imidazole moiety (or a similar hydrogen bond donor designed into the probe) and the fluoride anion. This interaction can trigger a change in the probe's photophysical properties, such as a color change (colorimetric sensing) or a change in fluorescence intensity (fluorometric sensing), allowing for the detection of fluoride. colab.wsrsc.org While reviews highlight the potential of the broader class of imidazole and imidazo[1,2-a]pyridine-based sensors for fluoride, specific research detailing an this compound-based fluoride sensor was not found in the search results. colab.wsrsc.org

Development of Affinity Probes for Target Isolation and Validation

Derivatives of 2-phenylimidazo[1,2-a]pyridine have been synthesized and evaluated as high-affinity ligands for specific biological targets, such as the central (CBR) and peripheral (PBR) benzodiazepine (B76468) receptors. nih.gov By modifying substituents on the heterocyclic ring system, researchers have been able to develop compounds with high affinity and selectivity for one receptor type over the other. nih.gov For instance, certain N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides have shown more than a 1000-fold selectivity for PBR over CBR. nih.gov

While these studies focus on binding affinity, the development of such high-affinity ligands is the first step toward creating affinity probes. An affinity probe would typically incorporate a reactive group or a tag (like biotin) onto the high-affinity ligand structure. This allows for the covalent labeling or selective isolation of the target protein from a complex biological sample, which is a critical step in target validation and proteomic studies.

Radiosynthesis for Positron Emission Tomography (PET) Imaging Ligands (Preclinical, non-human, non-diagnostic application)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes molecules labeled with positron-emitting radionuclides, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), to visualize and quantify physiological processes in vivo. e-century.usmdanderson.org The development of novel PET radioligands is crucial for studying the pathophysiology of diseases in preclinical animal models.

The imidazo[1,2-a]pyridine scaffold has been identified as a promising structure for developing PET ligands. The radiosynthesis of related compounds has been successfully achieved. nih.govresearchgate.netnih.gov For example, ligands targeting α-synuclein aggregates, which are hallmarks of Parkinson's disease, have been radiolabeled with ¹¹C and ¹⁸F. nih.govnih.gov The synthesis involves labeling a precursor molecule in the final step to maximize the incorporation of the short-lived radioisotope.

Biodistribution studies in rats with these radiolabeled ligands have shown that they can cross the blood-brain barrier (BBB) and achieve high initial brain uptake, a critical requirement for imaging central nervous system targets. nih.govresearchgate.netnih.gov MicroPET imaging in non-human primates has further confirmed the ability of these tracers to enter the brain. nih.govnih.gov Although these initial studies indicate that further optimization is needed to achieve highly specific imaging agents, they establish the utility of this class of compounds in developing PET radiotracers for neurological research. nih.govnih.gov

Table 2: Radiosynthesis and Preclinical Evaluation of an Exemplary PET Radioligand

Radiotracer Radioisotope Labeling Yield (decay corrected) Specific Activity (decay corrected, EOB) Key Preclinical Finding
[¹¹C]2a Carbon-11 35%–45% >363 GBq/μmol Able to cross the BBB with high initial uptake (0.953 ± 0.115 %ID/gram at 5 min) in rats. nih.gov

Note: Data from structurally related phenothiazine (B1677639) compounds radiolabeled for PET imaging to illustrate the application. nih.gov EOB = End of Bombardment; %ID/gram = percent injected dose per gram of tissue.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Methodologies for 8-Fluoro-2-phenylimidazo[1,2-a]pyridine and Derivatives

The development of efficient and sustainable synthetic methods is crucial for expanding the chemical space around the this compound core. While traditional methods have been effective, future research is increasingly focused on novel strategies that offer greater efficiency, regioselectivity, and functional group tolerance.

A significant area of advancement is the use of visible light-induced C-H functionalization. mdpi.comnih.gov This approach provides a powerful and green tool for the direct introduction of various substituents onto the imidazo[1,2-a]pyridine (B132010) skeleton under mild conditions. mdpi.comresearchgate.net Techniques such as photocatalytic C-H alkylation, arylation, and thiolation are being explored to create diverse libraries of derivatives. nih.gov These methods often avoid the need for pre-functionalized starting materials, thus shortening synthetic sequences and improving atom economy. researchgate.net For instance, recent studies have highlighted visible light-promoted C3-alkoxycarbonylation and phosphorylation, which introduce versatile functional groups that can be further elaborated. mdpi.com

Another promising direction is the development of multicomponent reactions (MCRs). MCRs, like the Groebke–Blackburn–Bienaymé reaction, allow for the construction of complex imidazo-fused heterocycles in a single step from simple starting materials. rsc.org Future work will likely focus on adapting and optimizing these reactions for the synthesis of fluorinated derivatives, providing rapid access to novel compound libraries for biological screening. rsc.orgnih.gov

Below is a table summarizing emerging synthetic methodologies.

MethodologyDescriptionKey Advantages
Visible Light-Induced C-H FunctionalizationUses a photocatalyst and visible light to activate C-H bonds for direct functionalization at various positions of the imidazo[1,2-a]pyridine core. mdpi.comnih.govMild reaction conditions, high regioselectivity, broad substrate scope, environmentally friendly. researchgate.netnih.gov
Transition-Metal-Free C-H FunctionalizationAchieves C-H functionalization without the use of transition metal catalysts, often employing radical processes or alternative activation methods. researchgate.netAvoids metal contamination in final products, often uses cheaper and more sustainable reagents. researchgate.net
Multicomponent Reactions (MCRs)Combines three or more reactants in a single pot to form a complex product, such as in the Groebke–Blackburn–Bienaymé reaction. rsc.orgHigh efficiency, atom economy, rapid generation of molecular diversity. rsc.orgnih.gov

Integration with Artificial Intelligence and Machine Learning for De Novo Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of novel therapeutic agents. researchgate.netmednexus.org For the this compound scaffold, these computational tools offer immense potential.

De novo drug design algorithms can generate novel molecular structures with desired pharmacological properties from the ground up. mdpi.comresearchgate.net By learning from vast datasets of known active and inactive compounds, these models can propose new derivatives of this compound that are optimized for specific biological targets. Deep reinforcement learning, a sophisticated ML technique, can be employed to navigate the chemical space and design molecules with multi-objective properties, such as high potency, low toxicity, and favorable pharmacokinetic profiles. mdpi.com

Furthermore, ML models are being used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new designs, allowing for early-stage filtering of unpromising candidates and reducing the reliance on costly and time-consuming experimental testing. researchgate.net The integration of AI can significantly shorten the drug discovery timeline and increase the success rate of bringing new imidazo[1,2-a]pyridine-based drugs to the clinic. researchgate.net A study on imidazopyridine-tethered pyrazolines utilized a de novo design strategy to identify structures that could target STAT3 phosphorylation in breast cancer cells. nih.gov

Development of Multi-Target Ligands Based on the Imidazo[1,2-a]pyridine Scaffold

The "one molecule, one target" paradigm in drug discovery is increasingly being challenged by the complexity of diseases like cancer, which often involve multiple pathological pathways. The imidazo[1,2-a]pyridine scaffold is well-suited for the development of multi-target or polypharmacological ligands that can modulate several disease-related targets simultaneously. researchgate.net

This scaffold has already been successfully employed to create potent dual inhibitors of phosphoinositide-3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key proteins in a signaling pathway frequently dysregulated in cancer. nih.govacs.org Researchers have designed and synthesized imidazo[1,2-a]pyridine derivatives that show efficacy against both enzymes, offering a potential therapeutic advantage over single-target agents. acs.org

Future research will likely expand this concept to other target combinations. For example, designing molecules that concurrently inhibit a protein kinase and another class of enzymes, or that target both a receptor and an enzyme involved in the same disease cascade. This strategy could lead to more effective therapies with a reduced likelihood of drug resistance. rsc.org

Potential for New Classes of Chemical Biology Tools and Probes

Beyond their therapeutic applications, derivatives of this compound have significant potential as chemical biology tools to investigate complex biological processes. The inherent fluorescence of many imidazo[1,2-a]pyridine compounds makes them attractive scaffolds for the development of novel probes. nih.govijrpr.com

Researchers have successfully designed imidazo[1,2-a]pyridine-based fluorescent probes for the detection of biologically important species such as metal ions (Fe³⁺, Hg²⁺) and reactive oxygen species (H₂O₂). rsc.orgrsc.orgnih.govmdpi.com These probes often exhibit "turn-on" or "turn-off" fluorescence responses upon binding to their target, enabling the visualization and quantification of these species in living cells. rsc.orgnih.gov The photophysical properties of these compounds, such as large Stokes shifts and high quantum yields, can be fine-tuned through chemical modification. researchgate.netresearchgate.net

Future work in this area could focus on:

Developing probes with enhanced sensitivity and selectivity for a wider range of biological analytes.

Creating probes that can be targeted to specific subcellular compartments.

Designing activatable probes that respond to specific enzymatic activities, allowing for real-time monitoring of biological pathways.

Exploring their use in advanced imaging techniques, leveraging properties like two-photon absorption. researchgate.net

Advanced Mechanistic Studies using Biophysical Techniques

A deeper understanding of how this compound derivatives interact with their biological targets at a molecular level is essential for rational drug design. Advanced biophysical techniques are critical for elucidating these mechanisms.

Computational methods like molecular docking are routinely used to predict the binding modes and affinities of these compounds with their target proteins. nih.govresearchgate.net These in silico studies provide valuable insights that can guide the design of more potent and selective inhibitors. nih.gov For example, docking studies have been used to investigate the interaction modes between imidazo[1,2-a]pyridine derivatives and enzymes like CYP1A1. researchgate.net

Future research will increasingly integrate these computational approaches with experimental biophysical methods. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution structural information of the ligand-protein complex, revealing key interactions. Other methods, including Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), can be used to quantitatively measure binding kinetics and thermodynamics, providing a comprehensive picture of the binding event. These detailed mechanistic studies will be instrumental in optimizing the pharmacological profile of new drug candidates based on the this compound scaffold. researchgate.net

Q & A

Q. Methodology :

  • Start with 2-aminonicotinate derivatives.
  • React with α-bromoacetophenone under microwave or thermal conditions (60–100°C) to form the imidazo ring.
  • Introduce fluorine via halogenation agents (e.g., Selectfluor) in polar solvents (DMF or acetonitrile) .

Advanced: How can regioselectivity challenges during fluorination at the 8-position be addressed?

Regioselectivity in fluorination is influenced by electronic and steric factors. Computational tools (DFT) predict reactive sites by analyzing electron density and frontier molecular orbitals. For example, the 8-position’s electron-deficient nature (due to adjacent nitrogen) favors electrophilic fluorination. Use directing groups (e.g., carbonyls) or transition-metal catalysts (Pd/Cu) to enhance selectivity .

Q. Data Contradiction :

  • Some studies report competing halogenation at the 3-position; optimizing solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) minimizes side products .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and fluorine coupling (e.g., splitting patterns).
  • 19F NMR : Confirm fluorine incorporation (δ -110 to -120 ppm for aryl-F).
  • HRMS : Validate molecular weight (e.g., [M+H]+ for C13H9FN2).
  • IR : Detect C-F stretches (~1200 cm⁻¹) and imidazo ring vibrations .

Advanced: How does microwave-assisted synthesis improve yields for imidazo[1,2-a]pyridine derivatives?

Microwave irradiation accelerates reaction kinetics via rapid, uniform heating. For example, cyclocondensation of 2-aminopyridines with α-bromoacetophenones achieves >80% yield in 30 minutes (vs. 12 hours conventionally). This method reduces decomposition of thermally sensitive intermediates, such as fluorinated precursors .

Q. Case Study :

  • Microwave synthesis of 8-fluoro derivatives reduced reaction time by 75% while maintaining >90% purity .

Basic: What pharmacological activities are associated with imidazo[1,2-a]pyridine scaffolds?

These compounds exhibit anxiolytic, antiviral, and anticancer properties. The 8-fluoro group enhances metabolic stability and bioavailability by reducing CYP450-mediated oxidation. For example, fluorinated derivatives show improved binding to GABA-A receptors (cf. Zolpidem) .

Advanced: How can computational methods (e.g., DFT) guide the design of this compound derivatives?

DFT calculations predict:

  • Electron distribution : Fluorine’s electron-withdrawing effect increases electrophilicity at the 3-position.
  • Reaction pathways : Transition-state modeling optimizes halogenation conditions.
  • Drug-likeness : LogP and solubility are estimated via molecular dynamics simulations .

Q. Example :

  • DFT studies on 8-fluoro derivatives revealed a 15% increase in binding affinity to kinase targets vs. non-fluorinated analogs .

Basic: What are the key considerations for toxicity assessment of fluorinated imidazo[1,2-a]pyridines?

  • In vitro assays : Use hepatic cell lines (HepG2) to assess metabolic stability and cytotoxicity.
  • Ecotoxicology : Evaluate biodegradability (OECD 301D) and aquatic toxicity (Daphnia magna assays) .

Advanced: How can photophysical properties of this compound be exploited in bioimaging?

The fluorinated core acts as a fluorophore with tunable emission (λem = 400–500 nm). Modifying the phenyl group with electron-donating substituents (e.g., -OCH3) shifts emission wavelengths. Applications include:

  • Fluorescent probes : Track protein interactions via Förster resonance energy transfer (FRET).
  • Photosensitizers : Generate ROS in photodynamic therapy .

Data Contradiction: Why do yields vary significantly across fluorination methods?

Discrepancies arise from:

  • Reagent purity : Selectfluor batches with ≤95% purity reduce yields by 20–30%.
  • Solvent effects : Acetonitrile vs. DMF alters reaction rates and byproduct formation.
  • Catalyst loadings : Pd(OAc)2 at 5 mol% vs. 2 mol% impacts turnover frequency .

Advanced: What strategies enhance solubility of this compound in aqueous media?

  • Prodrug design : Introduce phosphate or glycoside groups.
  • Cocrystallization : Use succinic acid or cyclodextrins to improve dissolution.
  • Nanoformulation : Encapsulate in PEGylated liposomes for sustained release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.